molecular formula C21H23N3OS B5055543 4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B5055543
M. Wt: 365.5 g/mol
InChI Key: DWYYGQXBLIOSOM-UHFFFAOYSA-N
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Description

Quinazoline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. Common routes involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Other methods include aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline core. The core structure consists of a benzene ring fused to a pyrimidine ring .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including C-H/N-H bond activation, oxidative cyclization, and reagent refluxing . The specific reactions would depend on the substituents present in the quinazoline derivative.


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. For example, the compound “4-(Dimethylamino)phenyl isocyanate” has a molecular weight of 162.19 and a CAS Number of 16315-59-6 .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary greatly depending on their specific structure and the biological target. They have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Future Directions

Research into quinazoline derivatives is ongoing due to their wide range of biological activities. Future directions may include the development of new synthetic methods, exploration of new biological activities, and the design of new quinazoline-based drugs .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-24(2)15-8-4-14(5-9-15)19-17-11-7-13-6-10-16(25-3)12-18(13)20(17)23-21(26)22-19/h4-6,8-10,12,19H,7,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYYGQXBLIOSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(C4=C(CC3)C=CC(=C4)OC)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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